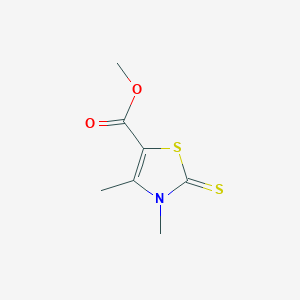

Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-4-5(6(9)10-3)12-7(11)8(4)2/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLRRXMFSGVOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl hydrazinecarbodithioate with a suitable bromide compound, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reaction with Thiosemicarbazides

-

Reagents : Thiosemicarbazide derivatives, aldehydes or ketones.

-

Conditions : Ethanol or 2-propanol, room temperature, with or without triethylamine.

-

Mechanism : A thiohydrazonate intermediate forms, which cyclizes to yield the thiazole ring. The methyl ester group at position 5 may be introduced during this step or via subsequent esterification .

Hydrazonoyl Halide Reaction

-

Reagents : Hydrazonoyl halides (e.g., aryl diazenyl halides), triethylamine.

-

Conditions : Ethanol or dioxane, refluxed or stirred at room temperature.

-

Mechanism : The reaction proceeds via 1,3-dipolar cycloaddition or intermolecular cyclization of intermediates like thiohydrazonates, forming the thiadiazole or thiazole scaffold .

Aldehyde and Methyl Dichloroacetate Approach

-

Reagents : Aldehydes, methyl dichloroacetate.

-

Conditions : Dry diethyl ether.

-

Mechanism : Condensation of aldehydes with methyl dichloroacetate forms trisubstituted thiazoles. This method may introduce substituents like methyl groups at positions 3 and 4 .

Reaction Mechanisms

The formation of the thiazole ring with the thioxo group involves key intermediates and transition states:

Thiohydrazonate Cyclization

-

Intermediate : A thiohydrazonate is formed by reacting a thiosemicarbazide derivative with a carbonyl compound.

-

Cyclization : The intermediate undergo

Scientific Research Applications

Anticancer Properties

Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has shown promising anticancer activity. Research has indicated that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : Human glioblastoma U251 and melanoma WM793.

- Mechanism of Action : The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Studies have demonstrated that certain analogues of thiazoles exhibit significant anticonvulsant effects in animal models:

- Median Effective Dose : Less than 20 mg/kg in tested models.

- Comparison with Standard Medications : The efficacy was noted to be approximately seven times lower than that of ethosuximide .

Agricultural Applications

In agriculture, thiazole derivatives are being explored for their potential as growth regulators and pest control agents:

- Growth Regulation : Compounds like this compound have been studied for their ability to modulate plant growth and development.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines using the MTT assay:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U251 (Glioblastoma) | 15 | Apoptosis induction |

| WM793 (Melanoma) | 20 | Cell cycle inhibition |

This study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Anticonvulsant Screening

In another research effort focusing on anticonvulsant properties:

| Compound | Effective Dose (mg/kg) | Comparison |

|---|---|---|

| Methyl 3,4-dimethyl-2-thioxo... | <20 | Seven times lower than ethosuximide |

This finding supports the compound's viability as a candidate for further development in treating epilepsy.

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazole Core

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Key Difference : Ethyl ester at position 5 instead of methyl.

- Synthesis : Similar to the methyl analog but uses ethyl esters in the reaction pathway .

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Key Differences: Allyl group at position 3 introduces unsaturation, enabling conjugation or further functionalization. Amino group at position 4 enhances hydrogen-bonding capacity, critical for targeting biological receptors .

- Applications: Amino-substituted thiazoles are often investigated for antimicrobial or anticancer activity .

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Key Differences :

- Chlorophenyl and methylsulfanyl groups at positions 3 and 4, respectively.

- The aromatic chlorophenyl group increases steric bulk and electronic effects, altering reactivity and binding affinity.

- Applications : Halogenated thiazoles are common in drug design due to improved metabolic stability .

Structural and Functional Analysis

*Reported molecular weight discrepancy noted .

Biological Activity

Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (MDMT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

MDMT has the molecular formula C₇H₉N₁O₂S₂ and is characterized by a thiazole ring structure that includes sulfur and nitrogen atoms. The presence of the thioxo group enhances its reactivity and biological potential. The compound is synthesized through various methods, often involving the condensation of appropriate thiazole derivatives with carboxylic acids or their esters.

1. Anticancer Activity

MDMT exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines. For instance, in vitro assays revealed that MDMT has an IC₅₀ value of approximately 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of MDMT

The structure-activity relationship (SAR) analysis indicates that the presence of methyl groups at specific positions on the thiazole ring enhances its cytotoxic activity. Molecular dynamics simulations suggest that MDMT interacts with target proteins primarily through hydrophobic contacts .

2. Antimicrobial Activity

MDMT also demonstrates notable antimicrobial properties. Research indicates that compounds within the thiazole family exhibit broad-spectrum activity against various bacterial strains. For example, MDMT showed effective inhibition against both Gram-positive and Gram-negative bacteria in preliminary studies.

Table 2: Antimicrobial Efficacy of MDMT

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

These findings suggest that MDMT could be a promising candidate for developing new antimicrobial agents.

3. Antioxidant Activity

In addition to its anticancer and antimicrobial effects, MDMT exhibits antioxidant activity. Compounds with thiazole structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Table 3: Antioxidant Activity of MDMT

The antioxidant properties are attributed to the electron-donating ability of the thioxo group in the compound's structure.

Case Studies

Several case studies have explored the therapeutic potential of MDMT and related compounds:

- Case Study 1 : A study involving the administration of MDMT in a murine model showed a significant reduction in tumor size when compared to control groups treated with saline solutions . This highlights the compound's potential for in vivo applications.

- Case Study 2 : In another investigation, MDMT was tested alongside other thiazole derivatives for their combined effects on cancer cell proliferation. The results indicated synergistic effects when used in combination with other agents, suggesting potential for multi-drug regimens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

- Methodology : Synthesis typically involves cyclocondensation reactions using substituted thioureas or thioamides with α-haloketones. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and acetic acid under controlled conditions yields structurally similar thiazole carboxylates .

- Key Data :

- Critical Analysis : The DBTBE method may fail due to steric hindrance; alternative alkylation or cyclization protocols (e.g., using sodium acetate in acetic acid) improve yields .

Q. How is the compound characterized using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1730 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups at δ 2.62–3.93 ppm; aromatic protons (if present) at δ 7.19–7.96 ppm .

- ¹³C NMR : Thiazole ring carbons at δ 150–171 ppm; ester carbonyl at δ 165–175 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 431 [M⁺]) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can crystallographic data assist in confirming the molecular structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and ring puckering. For example:

- Crystal System : Triclinic (P1) with unit cell parameters:

a = 6.8957 Å, b = 10.2716 Å, c = 12.7297 Å, α = 74.843°, β = 87.579°, γ = 73.304° . - Hydrogen Bonding : N–H···O and C–H···S interactions stabilize the lattice, with graph set analysis (e.g., R₂²(8) motifs) .

Q. What are common challenges in synthesizing dihydrothiazole derivatives, and how can they be mitigated?

- Challenges :

- Regioselectivity : Competing pathways (e.g., 1,3-thiazole vs. 1,2-thiazole formation).

- Byproduct Formation : Oxidation of thioxo (C=S) to carbonyl (C=O) under acidic conditions.

- Solutions :

- Catalytic Optimization : Use of Cu(I) catalysts or microwave-assisted synthesis to enhance regioselectivity .

- Protective Groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during multi-step syntheses .

Q. How do hydrogen bonding interactions influence the solid-state properties of this compound?

- Methodology : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., S···H, O···H).

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.